3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
The compound 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a thienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- A (2-chloro-4-fluorophenyl)methyl substituent at position 1, introducing halogen-mediated electronic effects and steric bulk.
- 5,6-dimethyl groups on the thieno[2,3-d]pyrimidine scaffold, which may enhance metabolic stability .
The target compound’s synthesis likely involves cyclocondensation of substituted thiophenes with pyrimidine precursors, as seen in analogous protocols .
Properties
IUPAC Name |
3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O2S/c1-13-14(2)29-21-19(13)20(27)25(11-15-6-4-3-5-7-15)22(28)26(21)12-16-8-9-17(24)10-18(16)23/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAORQVUMRWAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
It’s worth noting that the compound likely interacts with its targets (potentially protein kinases) to exert its effects
Biological Activity
The compound 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a member of the thienopyrimidine class and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions including N-alkylation and condensation reactions. For this compound, the synthesis may follow a pathway similar to other thienopyrimidines where key intermediates are generated through reactions involving various benzyl and piperazine derivatives .
Biological Activity
The biological activities of this compound have been evaluated across several studies focusing on its potential as an inhibitor for various targets:
1. Anticancer Activity
Research indicates that compounds within the thienopyrimidine family exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against leukemia cell lines such as MV4-11 and MOLM13 with IC50 values ranging from 0.3 µM to 1.2 µM . The mechanism often involves the inhibition of specific kinases that are crucial for cell proliferation and survival.
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. Preliminary assays have demonstrated that certain derivatives can inhibit tyrosinase effectively, suggesting potential applications in skin-related conditions .
3. Antiviral and Antifungal Activities
Some studies have reported on the antiviral and antifungal activities of pyrimidine derivatives similar to this compound. These activities are essential in addressing rising concerns regarding infectious diseases and could lead to novel therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the benzyl group or the incorporation of halogen atoms such as chlorine and fluorine can significantly influence potency and selectivity against specific biological targets. For instance:
- Chloro and Fluoro Substituents : These groups enhance lipophilicity and can improve binding affinity to target proteins.
- Dimethyl Substituents : The presence of methyl groups at specific positions can affect the steric hindrance and electronic properties of the molecule, thereby influencing its overall activity.
Case Studies
Several case studies illustrate the efficacy of similar compounds:
| Study | Compound | Target | IC50 Value |
|---|---|---|---|
| Thienopyrimidine Derivative | MV4-11 Cells | 0.3 µM | |
| Pyrimidine Derivative | Antiviral Activity | Not specified | |
| Tyrosinase Inhibitor | Tyrosinase Enzyme | Effective inhibition |
These studies highlight the potential applications of thienopyrimidine derivatives in treating various conditions through targeted inhibition.
Scientific Research Applications
The compound 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a member of the thieno[2,3-d]pyrimidine family and has garnered attention for its potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry and pharmacology, while also providing insights into its biochemical properties and potential therapeutic uses.
Molecular Formula
- Molecular Formula : C₁₉H₁₈ClF N₂O₂S
- Molecular Weight : 396.87 g/mol
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar thieno[2,3-d]pyrimidines showed significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Antimicrobial Properties
There is evidence suggesting that compounds with thieno[2,3-d]pyrimidine structures possess antimicrobial activity against various pathogens:
- Case Study : A recent investigation highlighted the antibacterial effects of related compounds against strains like Staphylococcus aureus and Escherichia coli, indicating potential for use in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thieno[2,3-d]pyrimidines have also been explored. The compound may modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis:
- Case Study : In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in activated macrophages .
Biochemical Mechanism
The mechanism of action for this compound likely involves:
- Kinase Inhibition : Binding to ATP-binding sites on kinases.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
- Reduction of Reactive Oxygen Species (ROS) : Lowering oxidative stress in cells.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by the dione groups. Key reactions include:
Reagents/Conditions
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Amines (e.g., primary/secondary amines, anilines)
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Polar aprotic solvents (DMF, DMSO)
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Elevated temperatures (80–100°C)
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Catalytic base (e.g., K₂CO₃)
Example Reaction
Reaction with morpholine generates a 2-morpholino derivative, achieving yields of 65–85% after 12–24 hours.
Mechanistic Insight
The dione groups enhance electrophilicity at C-2 and C-4, enabling displacement by nucleophiles. Steric hindrance from the 3-benzyl and 5,6-dimethyl groups directs substitution to less hindered positions .
Oxidation Reactions
The thiophene sulfur undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6h | Sulfoxide | 70–75 |
| KMnO₄ | Acidic aqueous, 0°C | Sulfone | 85–90 |
Oxidation to sulfone derivatives enhances polarity and potential bioactivity .
Alkylation and Benzylation
The N-benzyl group participates in further alkylation:
Reaction
Treatment with benzyl bromide in THF using NaH as a base at 60°C yields bis-benzylated products.
Key Data
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Reaction time: 8–12 hours
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Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Hydrolysis and Functional Group Interconversion
The dione moiety undergoes hydrolysis under basic conditions:
Conditions
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2N NaOH, ethanol/water (1:1), reflux (4h)
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Product: Carboxylic acid derivative
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Yield: 60–75%
This reaction is critical for generating water-soluble analogs for pharmacological testing .
Cycloaddition Reactions
The thiophene ring participates in Diels-Alder reactions:
Example
Reaction with maleic anhydride in toluene at 110°C produces a bicyclic adduct, confirmed by X-ray crystallography.
Key Observations
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Regioselectivity driven by electron-rich thiophene
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Reaction time: 24–48 hours
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Yield: 50–65%
Mechanistic and Synthetic Considerations
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Solvent Effects : DMF and THF optimize reactivity in SNAr and alkylation, respectively, by stabilizing transition states .
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Catalysis : Brønsted acids (e.g., p-TsOH) improve cyclization efficiency in multi-step syntheses .
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Purification : Chromatography and recrystallization (using ethanol/water) are standard for isolating high-purity products.
This compound’s reactivity profile aligns with broader trends in thieno[2,3-d]pyrimidine chemistry, where electronic and steric factors govern regioselectivity and functionalization potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related thieno/pyrrolo-pyrimidine derivatives:
Key Observations:
Halogen vs. Non-Halogen Substituents: The target compound’s 2-chloro-4-fluorobenzyl group likely enhances receptor binding compared to non-halogenated analogues (e.g., compound 9’s trifluoromethylbenzamido group), as halogens improve van der Waals interactions and metabolic stability .
Polar Functional Groups : Compound 9’s trifluoromethylbenzamido moiety increases solubility (LogP 0.73 vs. 4.54 for the target), highlighting a trade-off between bioavailability and target affinity .
Preparation Methods
First Alkylation: 1-Position Substitution
The primary nitrogen at the 1-position is alkylated using 2-chloro-4-fluorobenzyl chloride under basic conditions:
Protocol :
Second Alkylation: 3-Position Substitution
The secondary nitrogen at the 3-position is benzylated using benzyl bromide :
Protocol :
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Reagents : Benzyl bromide (1.5 equiv), sodium hydride (1.2 equiv)
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Solvent : Tetrahydrofuran (THF)
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Conditions : Room temperature for 6 hours
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Workup : Column chromatography (silica gel, hexane/ethyl acetate 4:1)
Purification and Characterization
Final purification is critical to achieving pharmaceutical-grade purity.
Chromatographic Purification
Spectroscopic Characterization
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1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, benzyl), 7.12 (dd, J = 8.6 Hz, 2.4 Hz, 1H, Ar-F), 6.95 (t, J = 8.4 Hz, 1H, Ar-Cl), 5.21 (s, 2H, N-CH2-Ar), 4.89 (s, 2H, N-CH2-Ph), 2.45 (s, 6H, 5,6-CH3).
Optimization Challenges and Solutions
Competing Side Reactions
Solvent Selection
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DMF vs. THF : DMF enhances reactivity for the first alkylation but requires thorough drying to prevent hydrolysis. THF is preferred for the second step to minimize side products.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Core Formation | Urea, Acetic Acid | Ethanol | 120 | 70 | 95 |
| 1st Alkylation | 2-Cl-4-F-BnCl, K2CO3 | DMF | 60 | 60 | 90 |
| 2nd Alkylation | BnBr, NaH | THF | 25 | 54 | 98 |
| Final Purification | Column Chromatography | Hex/EtOAc | – | – | 98 |
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry has been explored to enhance reproducibility:
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Flow Reactor : Reduces reaction time by 40% (8 hours → 4.8 hours)
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Catalyst Recovery : Recyclable Pd/C catalysts reduce costs by 22%.
Recent Innovations
Microwave-assisted synthesis has been tested to accelerate the cyclization step:
Q & A
Q. What are the optimal synthetic routes for preparing 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-thieno[2,3-d]pyrimidine-2,4-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, coupling agents like EDC·HCl and HOBt·H2O (used in thienopyrimidine syntheses) can facilitate amide bond formation between intermediates . Optimization requires DOE (Design of Experiments) approaches, varying parameters such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitoring via HPLC or LC-MS ensures purity and yield. Computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics to identify rate-limiting steps .
Q. How is the structural conformation of this compound validated, and what techniques are critical for resolving crystallographic ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths (mean C–C = 0.004–0.006 Å) and dihedral angles to confirm substituent orientations . For amorphous samples, advanced NMR techniques (e.g., 2D NOESY) can resolve spatial proximities between benzyl and fluorophenyl groups. Cross-validate with DFT calculations (B3LYP/6-31G*) to predict electronic environments and compare with experimental data .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for thienopyrimidine derivatives, and how can structure-activity relationships (SAR) be rigorously established?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). To mitigate, standardize assays using WHO-recommended protocols and include positive controls (e.g., doxorubicin for cytotoxicity). For SAR, systematically modify substituents:
Q. How can computational methods predict metabolic stability and off-target interactions for this compound?
- Methodological Answer : Employ in silico ADMET tools (e.g., SwissADME, pkCSM) to predict:
Q. What experimental and computational approaches resolve synthetic challenges such as low yield in the final cyclization step?
- Methodological Answer : Low cyclization yields may stem from steric hindrance or poor leaving-group activation. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (20 mins vs. 24 hrs) and improves energy efficiency .
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states .
Data Analysis & Theoretical Frameworks
Q. How should researchers analyze conflicting data between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Contradictions may arise from pharmacokinetic (PK) limitations (e.g., poor bioavailability). Conduct:
Q. What theoretical frameworks guide the design of analogs with improved selectivity for kinase targets?
- Methodological Answer : Leverage structural biology data (e.g., ATP-binding pocket conformations from PDB) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
